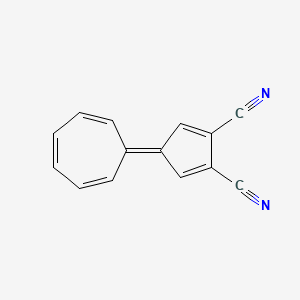
1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol
Vue d'ensemble
Description
1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol is a useful research compound. Its molecular formula is C9H21N3O6 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization in Explosives : This compound is used as a primary material in the synthesis of 1,3,5-tris(2-nitroethyl)-1,3,5-triazinane-2,4,6-trione (TNEIC) and 1,3,5-tris(2-azidoethyl)-1,3,5-triazinane-2,4,6-trione (TAEIC), which are significant in the field of explosives. TAEIC, particularly, has a low melting point, suggesting its potential use in melt-cast explosives (Liu Wei-xiao, 2009).
Hydrogen Sulfide Scavenging : The compound has been studied for its reaction with sodium hydrogen sulfide, producing thiadiazinanes and dithiazinanes. The study of its reaction rates provides insights into its potential applications in hydrogen sulfide scavenging (J. Bakke & Janne B. Buhaug, 2004).
Synthesis of Triols with C3 Symmetry : The reaction of tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione with phenol or N-methylaniline under microwave heating leads to the production of tripodal triols with C3 symmetry. This synthesis is significant in creating structured organic compounds (M. Vázquez-Tato et al., 2011).
Development of Tripodal Ionic Liquids and Anion Receptors : A strategy involving this compound was used to create tris-imidazolium salts, which opens new research avenues for anionic receptors and polycationic ionic liquids (J. Seijas & M. Vázquez-Tato, 2013).
Applications in Corrosion Inhibition for the Oil and Gas Industry : The compound has been used for the synthesis of corrosion inhibitors, specifically for the protection of steel in environments like those in the oil and gas industry (I. Onyeachu et al., 2020).
Use in Dental Composites : Thiol-ene photopolymerizations using derivatives of this compound have shown promising results in applications such as dental restoratives. These derivatives demonstrate improved flexural strength and modulus of elasticity in dental filling composites (Sebastian Reinelt et al., 2014).
Propriétés
IUPAC Name |
1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O6/c13-4-1-10-7(16)11(2-5-14)9(18)12(3-6-15)8(10)17/h7-9,13-18H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUHPGMACVGMRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N1C(N(C(N(C1O)CCO)O)CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


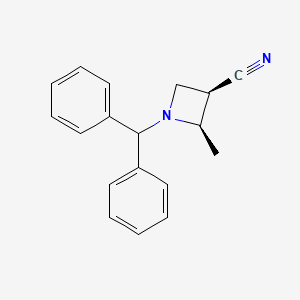
![ethyl 3-[(6-amino-3,5-difluoropyridin-2-yl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoate](/img/structure/B8057560.png)
![Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B8057564.png)

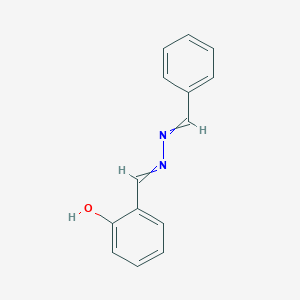
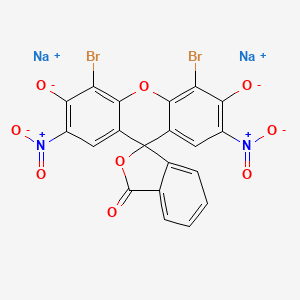

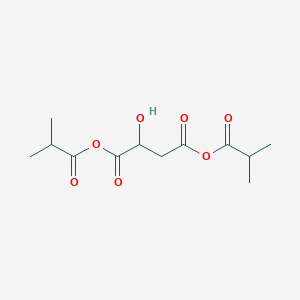
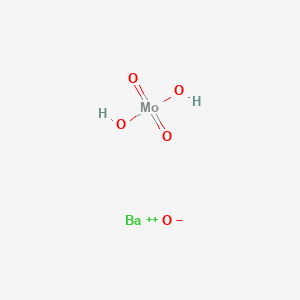

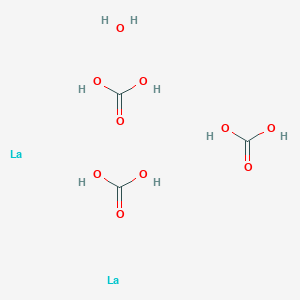
![Antimony pentoxide [MI]](/img/structure/B8057622.png)

